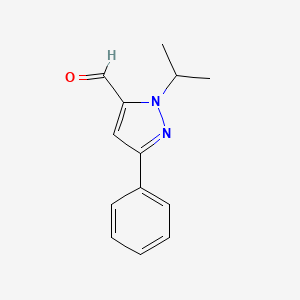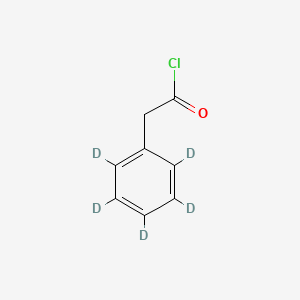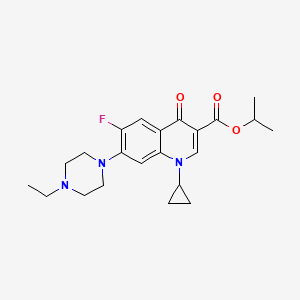
Enrofloxacin Isopropyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enrofloxacin Isopropyl Ester: is a derivative of enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. This compound is known for its broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria. This compound is particularly valued for its effectiveness in treating bacterial infections in animals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Enrofloxacin Isopropyl Ester involves the esterification of enrofloxacin with isopropyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The esterification reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
Types of Reactions: Enrofloxacin Isopropyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield enrofloxacin and isopropyl alcohol.
Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Hydrolysis: Enrofloxacin and isopropyl alcohol.
Reduction: Enrofloxacin alcohol.
Substitution: Various substituted enrofloxacin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Enrofloxacin Isopropyl Ester is used as a reference standard in analytical chemistry for the development and validation of analytical methods .
Biology: In biological research, this compound is used to study the antibacterial activity and resistance mechanisms of fluoroquinolone antibiotics .
Medicine: this compound is investigated for its potential use in treating bacterial infections in animals, particularly in veterinary medicine .
Industry: In the pharmaceutical industry, this compound is used in the formulation of veterinary drugs and as a quality control standard .
Mécanisme D'action
Enrofloxacin Isopropyl Ester exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death .
Comparaison Avec Des Composés Similaires
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but used primarily in human medicine.
Norfloxacin: A fluoroquinolone with a narrower spectrum of activity compared to enrofloxacin.
Ofloxacin: A fluoroquinolone with similar antibacterial activity but different pharmacokinetic properties.
Uniqueness: Enrofloxacin Isopropyl Ester is unique due to its esterified form, which may offer improved pharmacokinetic properties such as better absorption and bioavailability in veterinary applications .
Conclusion
This compound is a valuable compound in veterinary medicine, offering broad-spectrum antibacterial activity and potential advantages in pharmacokinetics. Its synthesis, chemical reactions, and applications in various fields highlight its importance in scientific research and industry.
Propriétés
Formule moléculaire |
C22H28FN3O3 |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
propan-2-yl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C22H28FN3O3/c1-4-24-7-9-25(10-8-24)20-12-19-16(11-18(20)23)21(27)17(22(28)29-14(2)3)13-26(19)15-5-6-15/h11-15H,4-10H2,1-3H3 |
Clé InChI |
LISZRBXNFGZGLX-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)OC(C)C)C4CC4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid](/img/structure/B13429430.png)
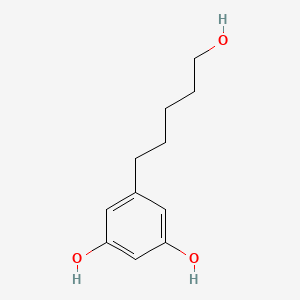
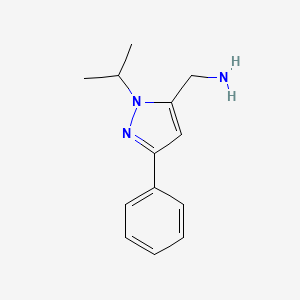
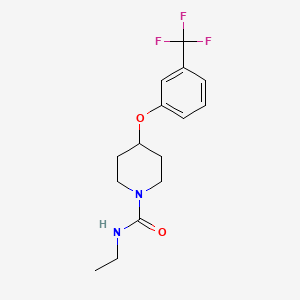
![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B13429457.png)
![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)
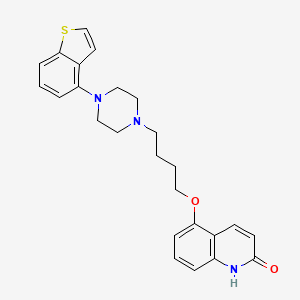
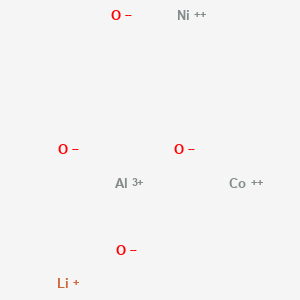
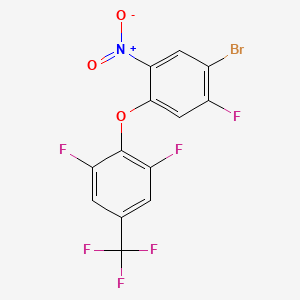

![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)
